2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde
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Overview
Description
2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazole derivatives have been extensively studied due to their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . The reaction is carried out in a round-bottom flask, where the reactants are mixed and heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-(Benzo[d]oxazol-2-yl)aniline
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
What sets 2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde apart from other similar compounds is its unique structure, which imparts specific biological activities. Its hydroxyl and acrylaldehyde functional groups contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-hydroxyprop-2-enal |
InChI |
InChI=1S/C10H7NO3/c12-5-7(6-13)10-11-8-3-1-2-4-9(8)14-10/h1-6,12H/b7-5- |
InChI Key |
VVZCSOSKVMPQHF-ALCCZGGFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C\O)/C=O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CO)C=O |
Origin of Product |
United States |
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